molecular formula C36H34Cl2N2O7 B606215 BMS-1166 Hydrochloride CAS No. 2113650-05-6

BMS-1166 Hydrochloride

カタログ番号: B606215
CAS番号: 2113650-05-6
分子量: 677.57
InChIキー: HYWQPFPFYSOTHD-UVFMYQNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-1166 Hydrochloride is a potent small molecule inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. This compound is primarily used in immunotherapy research due to its ability to block the PD-1/PD-L1 immune checkpoint, which plays a crucial role in the immune evasion of cancer cells .

作用機序

Target of Action

BMS-1166 Hydrochloride primarily targets the programmed cell death protein 1 (PD-1) and its ligand programmed death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune checkpoint pathway, which regulates immune responses and prevents autoimmunity. By inhibiting the PD-1/PD-L1 interaction, this compound aims to enhance the immune system’s ability to attack cancer cells .

Mode of Action

This compound induces the dimerization of PD-L1 , effectively blocking its interaction with PD-1. This inhibition prevents PD-L1 from delivering inhibitory signals to T cells, thereby reversing the immune suppression typically exerted by tumors. As a result, T cells can remain active and continue to target and destroy cancer cells .

Biochemical Pathways

The inhibition of the PD-1/PD-L1 interaction by this compound affects several downstream pathways:

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy:

Result of Action

The molecular and cellular effects of this compound include:

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound:

: MedChemExpress : Frontiers in Immunology : MDPI

生化学分析

Biochemical Properties

BMS-1166 Hydrochloride functions as an effective PD-1/PD-L1 immune checkpoint inhibitor. It induces the dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 value of 1.4 nM . This inhibition antagonizes the suppressive effect of the PD-1/PD-L1 checkpoint on T cell activation, thereby enhancing T cell responses. The compound interacts with PD-L1, leading to its dimerization and subsequent blockade of PD-1 binding. This interaction is crucial for the compound’s ability to modulate immune responses and promote anti-tumor activity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting the PD-1/PD-L1 interaction, it enhances T cell activation and proliferation. This leads to increased cytokine production and a more robust immune response against tumor cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It alleviates the inhibitory effect of PD-L1 on T cell receptor-mediated activation of T lymphocytes, thereby promoting an anti-tumor immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PD-L1, inducing its dimerization and blocking its interaction with PD-1 . This blockade prevents the inhibitory signaling mediated by the PD-1/PD-L1 interaction, thereby enhancing T cell activation. The compound’s binding interactions with PD-L1 are stabilized by non-polar interactions and water bridges, which contribute to its high potency and specificity . This mechanism of action is crucial for its ability to modulate immune responses and promote anti-tumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In solution, it remains stable for up to six months at -80°C and one month at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on the PD-1/PD-L1 interaction and T cell activation over extended periods, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of the PD-1/PD-L1 interaction and enhancement of T cell activation . At higher doses, this compound has been observed to induce more robust anti-tumor immune responses, while lower doses may result in partial inhibition of the PD-1/PD-L1 interaction . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may influence its efficacy and duration of action, as well as its potential interactions with other metabolic processes. Understanding these pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic efficacy. The compound’s distribution within the body can affect its ability to reach target sites and exert its inhibitory effects on the PD-1/PD-L1 interaction .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to modulate immune responses and promote anti-tumor activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BMS-1166 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

BMS-1166 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are typically controlled to maintain the stability and activity of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .

科学的研究の応用

Cancer Immunotherapy

BMS-1166 has been extensively studied as a potential therapeutic agent in cancer treatment. Its ability to inhibit the PD-1/PD-L1 interaction allows for reactivation of T-cells that have been suppressed by tumor cells, facilitating a more robust anti-tumor response. Studies have shown that BMS-1166 can significantly enhance the efficacy of T-cell-mediated cytotoxicity against various cancer cell lines .

In Vitro Assays

BMS-1166 is utilized in various in vitro assays to evaluate its binding affinity and inhibitory effects on PD-1/PD-L1 interactions. For instance, surface plasmon resonance (SPR) assays have been developed to measure the binding kinetics and affinities of BMS-1166 with PD-L1, providing critical insights into its mechanism of action .

Assay Type IC50 Value (nM) Notes
Homogeneous Time-Resolved Fluorescence1.4Potent inhibition of PD-1/PD-L1 interaction
Cell-Based Assays276Evaluated using Jurkat cells co-cultured with CHO cells expressing PD-L1
SPR AssaysVariesMeasures binding kinetics and affinities

Immune Checkpoint Blockade Studies

BMS-1166 serves as a reference compound in studies assessing the efficacy of other small-molecule inhibitors targeting the PD-1/PD-L1 axis. Its performance is often compared against newer compounds to establish benchmarks for potency and specificity .

Potential for Combination Therapies

Given its mechanism, BMS-1166 may be combined with other immunotherapeutic agents to enhance overall treatment efficacy. For example, combining BMS-1166 with checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies could potentially lead to synergistic effects, improving patient outcomes in various cancers .

Clinical Trials

While there are no specific clinical trials exclusively focusing on BMS-1166 reported in the current literature, its properties position it as a promising candidate for future clinical investigations aimed at treating solid tumors and hematological malignancies through immune modulation strategies .

Efficacy in Solid Tumors

A recent study highlighted the effectiveness of BMS-1166 in reactivating T-cells within tumor microenvironments, leading to significant tumor regression in preclinical models of solid tumors . The study utilized various dosing regimens to assess optimal therapeutic windows.

Comparative Studies with Other Inhibitors

In comparative studies, BMS-1166 has shown superior binding affinity relative to other small-molecule inhibitors like BMS-1001 and CA-170, reinforcing its potential as a leading candidate for further development .

類似化合物との比較

BMS-1166 Hydrochloride is unique among PD-1/PD-L1 inhibitors due to its high potency and specificity. Similar compounds include:

    Nivolumab: A monoclonal antibody that targets PD-1.

    Pembrolizumab: Another monoclonal antibody targeting PD-1.

    Atezolizumab: A monoclonal antibody that targets PD-L1.

    Durvalumab: A monoclonal antibody targeting PD-L1.

Compared to these monoclonal antibodies, this compound offers the advantage of being a small molecule inhibitor, which can be more easily synthesized and modified for improved efficacy and reduced side effects .

生物活性

BMS-1166 Hydrochloride is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which play crucial roles in immune checkpoint regulation. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in enhancing T cell responses against tumors. This article provides a detailed overview of the biological activity of BMS-1166, including its mechanisms of action, efficacy in various studies, and comparative data with other PD-L1 inhibitors.

BMS-1166 functions primarily by inhibiting the interaction between PD-1 and PD-L1, which is critical for immune evasion by tumors. By blocking this interaction, BMS-1166 enhances T cell activation and proliferation, thereby restoring immune function against cancer cells.

Key Mechanisms:

  • Inhibition of PD-L1 Glycosylation : BMS-1166 specifically inhibits the N-glycosylation of PD-L1, which is essential for its stability and interaction with PD-1. This selective inhibition leads to reduced PD-L1 levels on the cell surface and enhances T cell activity .
  • Induction of PD-L1 Dimerization : The compound promotes dimerization of PD-L1, which disrupts its ability to bind to PD-1 effectively, further enhancing T cell receptor-mediated activation .

Efficacy and Comparative Studies

BMS-1166 has been evaluated in various preclinical studies, demonstrating potent biological activity with low toxicity profiles compared to other inhibitors.

In Vitro Studies

A series of in vitro assays have confirmed the efficacy of BMS-1166:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for BMS-1166 against human PD-L1 (hPD-L1) is approximately 3.78 nM, indicating high potency . In comparison, other small-molecule inhibitors exhibit higher IC50 values, highlighting BMS-1166's effectiveness.
CompoundIC50 (nM)Toxicity (EC50 μM)
BMS-11663.7840.5
BMS-100133.433.4
CA-170N/AN/A

Cellular Assays

BMS-1166 was shown to restore expression levels of cytokines such as TNFα and IFNγ in T cells that were suppressed during co-culture with tumor cells. This restoration suggests a significant recovery of T cell function when treated with BMS-1166 .

Case Studies and Clinical Implications

Several studies have highlighted the potential clinical applications of BMS-1166:

  • Combination Therapy : In combination with dual PI3K/mTOR inhibitors like BEZ235, BMS-1166 has been shown to enhance anti-tumor effects by promoting apoptosis in colorectal cancer cells. This combination therapy effectively suppressed tumor growth while restoring T cell function .
  • Specificity : BMS-1166 has demonstrated specificity towards human PD-L1 without affecting mouse PD-L1, making it a suitable candidate for human clinical trials .

特性

CAS番号

2113650-05-6

分子式

C36H34Cl2N2O7

分子量

677.57

IUPAC名

(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

InChI

InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1

InChIキー

HYWQPFPFYSOTHD-UVFMYQNSSA-N

SMILES

O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMS-1166 Hydrochloride;  BMS 1166 Hydrochloride;  BMS1166 Hydrochloride;  BMS-1166 HCl;  BMS 1166 HCl;  BMS1166 HCl; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-1166 Hydrochloride
Reactant of Route 2
BMS-1166 Hydrochloride
Reactant of Route 3
BMS-1166 Hydrochloride
Reactant of Route 4
Reactant of Route 4
BMS-1166 Hydrochloride
Reactant of Route 5
BMS-1166 Hydrochloride
Reactant of Route 6
BMS-1166 Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。